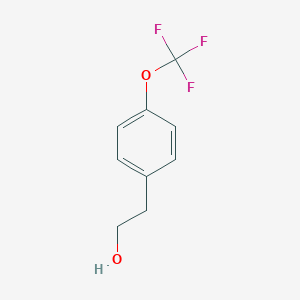

2-(4-(Trifluoromethoxy)phenyl)ethanol

Description

Contextualization within Fluorinated Organic Molecules in Chemical Biology

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and chemical biology. The trifluoromethoxy group, in particular, is often considered a "super-methyl" group due to its similar size but vastly different electronic properties. mdpi.com It is highly lipophilic and possesses strong electron-withdrawing capabilities, which can enhance a molecule's binding affinity to biological targets and improve its metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com These characteristics make trifluoromethoxy-containing compounds highly promising candidates for the development of new therapeutic agents and chemical probes. mdpi.com

Historical Trajectories of Research Endeavors on Fluorinated Phenylethanols

The exploration of fluorinated compounds has a rich history dating back to the early 20th century. nih.gov The initial focus was on the synthesis and characterization of simple fluorinated hydrocarbons and their derivatives. Over the decades, with the development of new synthetic methodologies, more complex fluorinated molecules became accessible, paving the way for their investigation in various scientific fields.

The study of phenylethanols, on the other hand, has its roots in natural product chemistry and pharmacology. 2-Phenylethanol (B73330) itself is a well-known fragrance component and has been investigated for its antimicrobial and sedative properties. mdpi.com The convergence of these two research streams—fluorine chemistry and the study of phenylethanols—has led to the synthesis and investigation of fluorinated phenylethanol derivatives. Early research in this area was often driven by the desire to create new agrochemicals and pharmaceuticals with improved efficacy and safety profiles. The introduction of fluorine atoms or trifluoromethyl groups onto the phenylethanol scaffold was a logical step to modulate the parent molecule's biological activity.

Contemporary Research Relevance and Future Directions for 2-(4-(Trifluoromethoxy)phenyl)ethanol

While extensive research specifically on the biological activities of this compound is not widely available in public literature, its relevance can be inferred from the known properties of its constituent parts. The trifluoromethoxy group is a key feature in several approved drugs and agrochemicals, highlighting its importance in creating successful bioactive molecules. mdpi.com The phenylethanol scaffold is also present in numerous biologically active compounds.

Synthesis: The synthesis of this compound can be achieved through the reduction of commercially available 4-(trifluoromethoxy)phenylacetic acid. This straightforward synthetic route makes the compound readily accessible for research purposes.

Spectroscopic Data: The structural characterization of this compound would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

|---|---|

| ¹H NMR | Aromatic protons (AA'BB' system) around 7.0-7.3 ppm. Triplets for the two CH₂ groups of the ethyl chain, with the one adjacent to the hydroxyl group shifted downfield (around 3.8 ppm) and the other further upfield (around 2.8 ppm). A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Aromatic carbons with characteristic shifts, including the carbon attached to the -OCF₃ group showing a quartet due to C-F coupling. Two distinct signals for the aliphatic carbons. |

| Mass Spec. | A molecular ion peak at m/z 206, with characteristic fragmentation patterns including the loss of water and the ethyl group. |

Note: Predicted data based on analogous compounds and general spectroscopic principles.

Future Directions: The future research directions for this compound are promising and multifaceted. Its potential as a building block in the synthesis of more complex molecules for drug discovery is a key area of interest. Given the properties of the trifluoromethoxy group, derivatives of this compound could be screened for a wide range of biological activities, including as enzyme inhibitors, receptor modulators, or antimicrobial agents. rsc.org Furthermore, its use as a chemical probe to study biological systems, leveraging the unique spectroscopic signature of the fluorine atoms for ¹⁹F NMR studies, presents another exciting avenue for future research. nih.gov The growing interest in trifluoromethoxy-substituted compounds in the pharmaceutical and agrochemical industries suggests that the demand for and research into molecules like this compound will continue to expand. dataintelo.com

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILZRCJGXSFXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444352 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196811-90-2 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 4 Trifluoromethoxy Phenyl Ethanol and Its Analogs

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective routes to chiral alcohols. These strategies leverage the inherent selectivity of enzymes to achieve high enantiopurity under mild reaction conditions, which is often challenging to accomplish through traditional chemical methods.

Enantioselective Bioreduction Methodologies for Chiral Alcohols

The enantioselective bioreduction of prochiral ketones is a cornerstone for producing enantiomerically pure alcohols. This transformation is typically accomplished using whole microbial cells or isolated enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). A variety of microorganisms, including yeast strains like Candida tropicalis and fungi such as Trichothecium sp., have been successfully employed for the asymmetric reduction of acetophenone (B1666503) and its derivatives. nih.govresearchgate.net For instance, the yeast strain Candida tropicalis MTCC 5158 has demonstrated the ability to reduce various acetophenone analogs to their corresponding (S)-aryl ethanols with high yields and excellent enantiomeric excess (>99%). nih.gov Similarly, whole cells of the fungus Trichothecium have been shown to be effective biocatalysts for the enantioselective bioreduction of acetophenone derivatives to their corresponding (R)-alcohols with enantiomeric excesses ranging from 90–98%. researchgate.net

The bioreduction of ketones bearing trifluoromethyl groups, which are precursors to compounds like 2-(4-(trifluoromethoxy)phenyl)ethanol, has been a subject of focused research. Recombinant Escherichia coli cells expressing specific carbonyl reductases are often used to achieve high conversion and enantioselectivity. mdpi.comnih.gov For example, an efficient biocatalytic process for producing (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) was developed using whole cells of a newly isolated Trichoderma asperellum strain. nih.gov This highlights the potential for discovering and applying novel biocatalysts for the synthesis of fluorinated chiral alcohols.

The choice of biocatalyst can often determine the stereochemical outcome of the reduction. While many organisms produce (S)-alcohols, others can be used to obtain the (R)-enantiomer, providing access to both chiral forms of the target molecule. researchgate.net The electronic properties of substituents on the aromatic ring can also influence the reaction rate and enantioselectivity of the enzymatic reduction. rsc.org

Enzyme Screening and Biocatalyst Optimization for this compound Derivatives

The successful development of a biocatalytic process hinges on the selection of a suitable enzyme and the optimization of the biocatalyst. Enzyme screening, involving testing a library of microorganisms or isolated enzymes, is the initial step to identify biocatalysts with activity towards the target substrate, such as 4'-(trifluoromethoxy)acetophenone (B179515). sigmaaldrich.com Once a promising biocatalyst is identified, its performance can be enhanced through optimization of reaction parameters like pH, temperature, and substrate concentration. For example, studies on Candida tropicalis have shown that it can perform reductions over a broad pH (3-10) and temperature (25-40 °C) range, making it a versatile biocatalyst. nih.gov

The following table summarizes the bioreduction of various trifluoromethyl-substituted acetophenones to their corresponding chiral alcohols, showcasing the effectiveness of different biocatalytic systems.

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 4'-(Trifluoromethyl)acetophenone | Recombinant E. coli | (R)-1-[4-(Trifluoromethyl)phenyl]ethanol | 99.1 | >99.9 |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 91.5 | >99.9 |

| 3,5-Bis(trifluoromethyl)acetophenone | Trichoderma asperellum ZJPH0810 | (R)-[3,5-Bis(trifluoromethyl)phenyl] ethanol | 93.4 | >98 |

This table is a compilation of data from multiple sources. mdpi.comnih.govnih.gov

Medium Engineering Strategies in Biotransformation (e.g., Deep Eutectic Solvents, Surfactants)

A significant challenge in the biotransformation of hydrophobic compounds like 4'-(trifluoromethoxy)acetophenone is their low aqueous solubility, which can limit their bioavailability to the biocatalyst. mdpi.comacs.org Medium engineering strategies are employed to overcome this limitation and enhance the efficiency of the biocatalytic process.

Deep Eutectic Solvents (DESs) have emerged as green and biodegradable alternatives to conventional organic solvents. mdpi.comnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. nih.gov They can enhance the solubility of hydrophobic substrates and, in some cases, improve enzyme stability and activity. mdpi.comresearchgate.net For example, the use of a choline (B1196258) chloride:lysine-based DES was shown to enhance the biocatalytic efficiency in the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. nih.gov

Surfactants can also be used to increase the apparent solubility of hydrophobic substrates through the formation of micelles or emulsions. mdpi.comnih.gov Nonionic surfactants, such as Tween 80, have been successfully used to boost the bioreduction of trifluoromethyl-substituted acetophenones. nih.gov The addition of surfactants can facilitate the mass transfer of the substrate from the aqueous phase to the microbial cells. mdpi.com However, the effect of surfactants can be complex, as they can also influence the cell membrane permeability and, in some cases, may inhibit the biocatalyst. nih.govmdpi.com Therefore, the choice and concentration of the surfactant must be carefully optimized.

The table below illustrates the impact of medium engineering on the biocatalytic production of a chiral alcohol.

| Substrate | Biocatalyst | Reaction Medium | Substrate Concentration (mM) | Yield (%) |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli | Neat Buffer | 50 | - |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli | Tween-20 | 200 | - |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli | Tween-20/ChCl:Lys DES | 200 | 91.5 |

This data is based on a study on the synthesis of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol. nih.gov

Classical Organic Synthesis Routes

While biocatalytic methods offer high selectivity, classical organic synthesis remains a versatile and widely used approach for the preparation of this compound and its analogs. These routes typically involve the construction of the substituted phenyl ring followed by the formation of the ethanol side chain.

Electrophilic and Nucleophilic Substitution Strategies on the Phenyl Ring

The trifluoromethoxy (-OCF₃) group on the phenyl ring significantly influences its reactivity in substitution reactions. The -OCF₃ group is a strongly electron-withdrawing and deactivating group. youtube.comacs.org This deactivation makes electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, more challenging compared to benzene. chegg.com Furthermore, the -OCF₃ group is a meta-director in EAS reactions. youtube.comvaia.com This means that any new substituent introduced onto the (trifluoromethoxy)benzene (B1346884) ring via EAS will primarily be directed to the position meta to the -OCF₃ group.

Nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide is generally difficult. libretexts.org However, the presence of strong electron-withdrawing groups, like the trifluoromethoxy group, can facilitate SₙAr reactions, especially when positioned ortho or para to a leaving group. libretexts.org This provides a potential synthetic route where a leaving group (e.g., a halogen) on the ring is displaced by a nucleophile to introduce desired functionality.

Carbon-Carbon Bond Formation Methodologies for the Ethanol Side Chain

Once the appropriately substituted phenyl ring is obtained, the two-carbon ethanol side chain needs to be installed. Several classical carbon-carbon bond-forming reactions can be employed for this purpose.

A common strategy involves the reaction of a Grignard reagent, derived from a suitable aryl halide, with an electrophile like ethylene (B1197577) oxide. This reaction directly forms the carbon-carbon bond and introduces the hydroxyl group. Alternatively, an aryl Grignard reagent can be reacted with a two-carbon aldehyde, such as acetaldehyde, followed by reduction of the resulting secondary alcohol if necessary.

Another powerful set of methods for C-C bond formation is palladium-catalyzed cross-coupling reactions, such as the Heck reaction. alevelchemistry.co.uk The Heck reaction can couple an aryl halide with an alkene, like vinyl alcohol or a protected equivalent, to form the phenylethanol structure. chemistry.coach

The aldol (B89426) condensation is another fundamental C-C bond-forming reaction that can be adapted for this synthesis. alevelchemistry.co.ukvanderbilt.edu For instance, a substituted benzaldehyde (B42025) can undergo an aldol reaction with a one-carbon nucleophile, followed by further transformations to yield the desired ethanol side chain.

A general synthetic approach to a phenylethanol derivative can be the hydroboration-oxidation of a corresponding styrene (B11656) derivative. youtube.com For the synthesis of this compound, this would involve the preparation of 4-(trifluoromethoxy)styrene, which can then be converted to the target alcohol.

Asymmetric Synthesis through Chiral Catalysis

The creation of single-enantiomer chiral alcohols from prochiral ketones is a significant endeavor in modern organic synthesis. For this compound, this typically involves the enantioselective reduction of its corresponding ketone, 4'-(trifluoromethoxy)acetophenone. sigmaaldrich.com Key catalytic methods include asymmetric transfer hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) reduction.

Asymmetric Transfer Hydrogenation (ATH): This technique is a powerful tool for reducing ketones to chiral alcohols. researchgate.net It commonly utilizes ruthenium(II) or rhodium(III) complexes paired with chiral ligands. researchgate.netthieme-connect.de These catalysts facilitate the transfer of hydrogen from a simple source, like isopropanol (B130326) or formic acid, to the ketone. researchgate.net The choice of the metal catalyst and the architecture of the chiral ligand are critical in dictating the enantioselectivity of the reduction, often achieving high conversions and excellent enantiomeric excess (ee). researchgate.netacs.org While direct examples for 4'-(trifluoromethoxy)acetophenone are specific, the methodology has been broadly applied to a wide range of substituted acetophenones, demonstrating its robustness. acs.org

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones. wikipedia.orgorganic-chemistry.org The reaction employs a chiral oxazaborolidine catalyst, which coordinates with both a borane (B79455) reducing agent (like BH₃·THF) and the ketone substrate. wikipedia.orgresearchgate.net This coordination creates a structured transition state that directs the hydride transfer to one face of the ketone, resulting in the formation of a specific alcohol enantiomer with high selectivity. researchgate.netnih.gov The CBS method is noted for its operational simplicity and the high enantioselectivities it can achieve, even with challenging substrates like trifluoromethyl ketones. researchgate.netnih.gov The predictability of the stereochemical outcome is a significant advantage of this strategy. researchgate.net

Aldol Reactions: While not a direct route to this compound, asymmetric aldol reactions are fundamental in constructing more complex chiral molecules. The chiral β-hydroxy ketone products from these reactions can serve as versatile intermediates, which can then be further transformed into analogs of the target alcohol through subsequent reduction and derivatization steps.

Table 1: Comparison of Asymmetric Catalytic Methods for Ketone Reduction

| Method | Catalyst Type | Typical Reagents | Key Advantages |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru(II) or Rh(III) complexes | Isopropanol, Formic Acid | High conversions, uses simple H-donors |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (BH₃·THF, BH₃·SMe₂) | High enantioselectivity, predictable stereochemistry |

| Asymmetric Aldol Reaction | Chiral catalysts (e.g., proline) | Aldehydes, Ketones | Forms C-C bonds, creates complex chiral intermediates |

Functional Group Interconversions and Derivatization from Precursors

Functional group interconversion (FGI) provides a flexible and often more practical approach to synthesizing this compound by modifying existing molecules. imperial.ac.uk This avoids building the carbon skeleton from scratch.

A primary pathway is the reduction of carboxylic acid derivatives. researchgate.net The readily available 4-(trifluoromethoxy)phenylacetic acid can be converted into its corresponding alcohol. sigmaaldrich.comthermofisher.com This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which is known to reduce most carbonyl functionalities indiscriminately. imperial.ac.uknih.gov For greater selectivity, especially when other functional groups are present, milder and more specific reagents are often employed. For instance, carboxylic acids can be activated via mixed anhydrides or benzotriazole (B28993) esters before reduction with sodium borohydride, allowing for milder reaction conditions. researchgate.net

Another versatile precursor is 2-Bromo-4'-(trifluoromethoxy)acetophenone . sigmaaldrich.com The ketone functionality can be reduced to a hydroxyl group, and the bromine atom can be subsequently removed or replaced, offering a multi-step but highly adaptable route to the target molecule and its analogs.

These FGI strategies highlight the importance of retrosynthetic analysis, where a target molecule is conceptually broken down into simpler, commercially available precursors. imperial.ac.uk

Table 2: Key Precursors for Synthesis via Functional Group Interconversion

| Precursor Compound | CAS Number | Molecular Formula | Key Transformation |

|---|---|---|---|

| 4-(Trifluoromethoxy)phenylacetic acid sigmaaldrich.com | 4315-07-5 | C₉H₇F₃O₃ | Reduction of carboxylic acid |

| 4'-(Trifluoromethoxy)acetophenone sigmaaldrich.com | 85013-98-5 | C₉H₇F₃O₂ | Asymmetric reduction of ketone |

| 2-Bromo-4'-(trifluoromethoxy)acetophenone sigmaaldrich.com | 103962-10-3 | C₉H₆BrF₃O₂ | Reduction and debromination |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into synthetic design aims to minimize environmental impact and enhance safety and efficiency. sigmaaldrich.com The synthesis of this compound can be made more sustainable by adhering to these principles. yale.edumun.ca

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Asymmetric catalytic methods, such as ATH and CBS reduction, are prime examples. They require only small amounts of a catalyst to produce large quantities of the desired product, significantly reducing waste compared to stoichiometric reducing agents. yale.eduacs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Reactions like catalytic hydrogenation have excellent atom economy. In contrast, syntheses involving protecting groups or leaving groups generate more waste and have lower atom economy. sigmaaldrich.comacs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. yale.edu For instance, research into conducting asymmetric transfer hydrogenations in aqueous media represents a significant step toward safer and more environmentally friendly processes. thieme-connect.de

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. sigmaaldrich.comacs.org Developing chemoselective reagents that can transform a specific functional group in a multifunctional molecule is a key strategy in this regard. researchgate.net

By evaluating synthetic pathways through the lens of these principles, chemists can develop more sustainable and economically viable methods for producing this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for Modulating Biological Activity in 2-(4-(Trifluoromethoxy)phenyl)ethanol Analogs

The 2-phenylethanol (B73330) scaffold is a common motif in biologically active compounds, and its activity can be systematically modulated through structural modifications. For analogs of this compound, several design principles can be applied to explore and optimize biological activity. These principles involve altering the core structure to probe interactions with biological targets.

Key modification strategies include:

Altering the Alkyl Chain: The length of the ethanol (B145695) side chain can be varied. Elongation by adding methylene (B1212753) groups can increase lipophilicity and may enhance binding affinity by reaching deeper into a hydrophobic pocket of a receptor. For instance, studies on simple phenylalkyl derivatives have shown that increasing the alkyl chain length from 2-phenylethanol to 3-phenylpropanol potentiates inhibitory effects on platelet aggregation, which is associated with an increase in lipophilic character nih.gov.

Modifying the Hydroxyl Group: The primary alcohol is a key hydrogen bond donor and acceptor. It can be converted to an ether, ester, or amine to alter its hydrogen bonding capacity, polarity, and metabolic stability. Replacing the polar hydroxyl group with a positively charged amino group has been shown to potentiate the activity of some phenylalkyl derivatives nih.gov.

Substitution on the Phenyl Ring: The position and electronic nature of substituents on the aromatic ring are critical. While this parent compound features a trifluoromethoxy group at the para-position, exploring analogs with substituents at the ortho- and meta-positions can reveal important insights into the spatial and electronic requirements of the target binding site drugdesign.org.

Bioisosteric Replacement: The trifluoromethoxy group itself can be replaced by other bioisosteres to fine-tune properties. For example, replacing it with a trifluoromethyl (-CF3) or a halogen (e.g., -Cl, -Br) would alter the lipophilicity, electronic profile, and size, thereby influencing potency and selectivity.

These strategies allow for a systematic exploration of the chemical space around the this compound scaffold to identify the key determinants of biological activity and to optimize lead compounds.

Impact of the Trifluoromethoxy Group on Molecular Interactions and Lipophilicity

The trifluoromethoxy (-OCF3) group is a unique and increasingly important substituent in medicinal chemistry due to its profound impact on a molecule's physicochemical properties. mdpi.comscilit.com Its presence at the para-position of the phenyl ring in this compound imparts distinct characteristics that significantly influence molecular interactions and lipophilicity.

The -OCF3 group is one of the most lipophilic substituents used in drug design. nih.gov Lipophilicity is a critical factor for membrane permeability and bioavailability. mdpi.com The contribution of a substituent to lipophilicity is quantified by the Hansch parameter (π), where a positive value indicates an increase in lipophilicity. The trifluoromethoxy group has a Hansch π value of +1.04, making it significantly more lipophilicity-enhancing than a methoxy group (π = -0.02), a chlorine atom (π = +0.71), or even a trifluoromethyl group (π = +0.88). nih.govresearchgate.netacs.org This high lipophilicity can facilitate the passage of the molecule across biological membranes.

From an electronic standpoint, the -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. thieme.de This influences the electron density of the aromatic ring, affecting its interactions with biological targets, such as π-π stacking or cation-π interactions. Furthermore, the trifluoromethoxy group is metabolically robust. Unlike a methoxy group, which is susceptible to oxidative demethylation by cytochrome P450 enzymes, the O-CF3 bond is highly stable, which can improve the metabolic half-life of a compound. nih.govresearchgate.net The electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen atom, making it less prone to oxidation and reducing its capacity as a hydrogen bond acceptor. researchgate.net

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | +0.56 | -0.17 |

| -OCH₃ | -0.02 | -0.27 |

| -Cl | +0.71 | +0.23 |

| -CF₃ | +0.88 | +0.54 |

| -OCF₃ | +1.04 | +0.35 |

Stereochemical Influences on Biological Activity and Selectivity

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group (C-1 of the ethanol moiety). Consequently, the compound can exist as two enantiomers: (R)-2-(4-(trifluoromethoxy)phenyl)ethanol and (S)-2-(4-(trifluoromethoxy)phenyl)ethanol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic fates, and toxicities. mdpi.com This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While specific studies on the enantiomers of this compound are not widely reported, research on closely related analogs provides strong evidence for the critical role of stereochemistry. For example, in a series of 2-amino-2-phenylethanol derivatives developed as β2-adrenoceptor agonists, the (S)-isomer of one lead compound was found to be 8.5-fold more active than its corresponding (R)-isomer. nih.gov This difference in potency highlights that the specific three-dimensional arrangement of the substituents around the chiral center is crucial for optimal interaction with the receptor's binding site.

The differential activity between enantiomers can be attributed to the spatial orientation of key functional groups. For this compound, the hydroxyl group and the trifluoromethoxyphenyl group will be oriented differently in the (R)- and (S)-enantiomers. One enantiomer may position the hydroxyl group for an essential hydrogen bond interaction with the target protein, while the other enantiomer cannot achieve this optimal binding, leading to lower or no activity. nih.gov Therefore, the separation and biological evaluation of individual enantiomers are critical steps in the development of such compounds to identify the more potent and potentially safer stereoisomer.

Substituent Effects on Reactivity and Potency (e.g., Electron-Withdrawing vs. Electron-Donating Groups)

The electronic nature of substituents on the phenyl ring plays a crucial role in modulating the potency and reactivity of bioactive molecules. libretexts.org Substituents exert their influence through a combination of inductive and resonance effects, which alter the electron distribution within the molecule. lasalle.eduunizin.org In this compound, the para-trifluoromethoxy group is a potent electron-withdrawing group (EWG). thieme.debeilstein-journals.org This property significantly impacts the acidity of the hydroxyl proton and the nucleophilicity of the aromatic ring.

The influence of such electronic effects on biological activity is target-dependent. In some cases, electron-rich aromatic rings (promoted by electron-donating groups, EDGs) lead to higher potency, while in others, electron-poor rings (from EWGs) are preferred. For example, a study on a series of fluorinated 2-aryl-2-fluoro-cyclopropylamines as enzyme inhibitors found that EDGs (like -CH3) at the para-position increased inhibitory potency, whereas EWGs (like -CF3) decreased it. nih.gov This suggests that for that particular enzyme, a more electron-rich aromatic ring was favorable for activity. Applying this concept to this compound, replacing the -OCF3 with an EDG like methoxy (-OCH3) or methyl (-CH3) could potentially increase its potency against certain targets, whereas adding another strong EWG might decrease it.

| Analog | Substituent (R) | Electronic Effect | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| 1 | -OCH₃ | Strongly Donating | 50 |

| 2 | -CH₃ | Donating | 150 |

| 3 | -H | Neutral | 500 |

| 4 | -Cl | Withdrawing | 800 |

| 5 | -OCF₃ | Strongly Withdrawing | 1200 |

Conformational Analysis and its Implications for Molecular Recognition

The biological activity of a flexible molecule like this compound is intimately linked to its conformational preferences. The molecule can adopt different spatial arrangements due to rotation around the single bonds, particularly the Cα-Cβ bond of the ethanol side chain. The relative orientation of the large trifluoromethoxyphenyl group and the hydroxyl group defines the key conformers, which are typically referred to as anti (dihedral angle ~180°) and gauche (dihedral angle ~60°).

Studies on the parent molecule, 2-phenylethanol, have shown that it exists as a mixture of gauche and anti conformers, with the gauche form often being the global minimum in energy. researchgate.net This preference for the gauche conformation is frequently stabilized by a weak intramolecular O-H···π hydrogen bond between the hydroxyl proton and the electron-rich face of the phenyl ring. researchgate.net Similarly, investigations of 1-phenyl-2-X-ethanol derivatives (where X is a sulfur-containing group) also show a preference for a gauche relationship between the hydroxyl group and the substituent. rsc.org

The trifluoromethoxy group on the phenyl ring can influence these conformational equilibria. As a strong EWG, it reduces the electron density of the aromatic ring, which could weaken the stabilizing O-H···π interaction. Conversely, its steric bulk may introduce new preferences. The conformation that a molecule adopts is critical for molecular recognition, as the receptor's binding pocket is a defined three-dimensional space. The lowest energy conformation in solution is not necessarily the bioactive conformation; the molecule may adopt a higher energy conformer to achieve optimal binding. nih.gov Understanding the energy landscape and the barriers between different conformers is therefore essential for predicting how this compound and its analogs will orient themselves to interact effectively with a biological target.

| Conformer | Relative Energy (kJ mol⁻¹) | Key Interaction |

|---|---|---|

| Gauche | 0.00 | Stabilized by O-H···π interaction |

| Anti | ~1.5 - 2.5 | Sterically open conformation |

Pharmacological and Biological Evaluation Paradigms

In Vitro Cellular and Biochemical Assays

These initial evaluations are designed to identify and characterize the molecular interactions and cellular effects of a compound. They are fundamental in determining the mechanism of action, potency, and specificity.

Enzyme inhibition is a common mechanism for therapeutic intervention, particularly in oncology and inflammatory diseases. The structural components of 2-(4-(Trifluoromethoxy)phenyl)ethanol suggest it could be a candidate for kinase inhibition studies.

Polo-like Kinase 1 (Plk1): Plk1 is a critical regulator of mitosis, and its overexpression is linked to various cancers. The development of small-molecule inhibitors targeting its polo-box domain (PBD) is an active area of research. For instance, a scaffold identified as 1-thioxo-2,4-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5(1H)-one has been shown to efficiently inhibit the Plk1 PBD. nih.gov While structurally different, this demonstrates that complex heterocyclic and aromatic structures can serve as effective and specific Plk1 inhibitors, providing a rationale for testing phenyl-containing compounds.

Tyrosine Kinases: These enzymes are crucial components of signaling pathways that control cell growth and differentiation. The development of inhibitors for closely related kinases, such as Janus kinase 2 (JAK2) and 3 (JAK3), often involves machine learning models to differentiate between single-target and multi-target compounds based on their chemical structures. nih.gov The presence of fluorinated groups like trifluoromethyl and trifluoromethoxy is a key strategy in drug design to enhance metabolic stability and binding affinity. mdpi.comwechemglobal.com Therefore, the trifluoromethoxy group on the phenyl ring of this compound would be a feature of interest in screening against a panel of tyrosine kinases.

Receptor binding assays determine if a compound can interact with specific cell surface or intracellular receptors, acting as an agonist, antagonist, or modulator.

Chemokine Receptors: The CC chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) involved in inflammatory leukocyte trafficking. nih.gov Research has focused on developing fluorescently labeled small molecules to probe the intracellular allosteric binding site of this receptor. nih.gov This highlights that molecules capable of crossing the cell membrane, a property influenced by lipophilicity, can target intracellular receptor domains. The trifluoromethoxy group is known to increase lipophilicity, suggesting that compounds like this compound could be evaluated for interaction with such receptors. mdpi.com

Purinergic Receptors: In a study focused on anti-ischemic agents, a compound containing a p-(trifluoromethoxy)phenyl group was identified as a potent antagonist of the P2Y1 receptor, another GPCR involved in platelet aggregation. acs.org This finding strongly supports the potential for the trifluoromethoxy-phenyl moiety to confer binding activity at GPCRs.

Serotonin (B10506) Modulation: Fluorinated compounds have been investigated for their role in mood regulation by affecting serotonin levels in the brain. psu.edu The ability of the trifluoromethoxy group to enhance blood-brain barrier permeability makes it a valuable component in the design of neurologically active drugs. mdpi.com

Cell Proliferation and Apoptosis: The antiproliferative activity of novel compounds is often tested on cancer cell lines. For example, ethyl acetate (B1210297) extracts from Linum species were shown to inhibit proliferation and induce apoptosis in prostate cancer (PC3) cells. nih.gov The induction of apoptosis is a desired feature for many chemotherapeutic drugs. nih.gov The mechanisms are typically investigated using flow cytometry with Annexin V/PI staining to distinguish between viable, early apoptotic, and late apoptotic cells. nih.gov

Cell Cycle Analysis: Compounds that inhibit cell proliferation often do so by arresting the cell cycle at specific checkpoints. Flow cytometry is the standard method for this analysis. plos.org Cells are treated with the compound, fixed (commonly with ethanol), and stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI) or 7-AAD. nih.govplos.org The distribution of cells in the G0/G1, S, and G2/M phases is then quantified. For instance, camptothecin, a known anticancer agent, induces a decrease in the S, G2, and M phases and an increase in the sub-G1 population, which is indicative of apoptosis. plos.org A compound like this compound would be subjected to similar analyses to determine its effect on cancer cell division.

Understanding how a compound affects intracellular signaling cascades is key to elucidating its mechanism of action. The Raf/Mek/Erk pathway is a central cascade in regulating cell growth and is often hyperactivated in cancer.

The Ras/Raf/Mek/Erk signaling cascade transmits signals from cell surface receptors to the nucleus, regulating gene expression related to cell proliferation, survival, and metastasis. nih.govyoutube.com The kinase Raf-1 is a key component of this pathway, and its activity is modulated by interactions with other proteins, such as the Raf kinase inhibitor protein (RKIP). nih.gov The development of small-molecule inhibitors that disrupt this pathway is a major goal in cancer therapy. clinicaltrials.gov The introduction of trifluoromethyl or trifluoromethoxy groups is a recognized strategy in designing such inhibitors to improve properties like metabolic stability, cell permeability, and target binding affinity. mdpi.comwechemglobal.com Therefore, evaluating the ability of this compound to alter the phosphorylation status of key pathway proteins like Mek and Erk would be a critical step in its pharmacological assessment.

The phenylethanol scaffold is found in nature and is known to possess antimicrobial properties. Combining this with a trifluoromethoxy group, which is present in some modern antimicrobial agents, makes this an important area of investigation.

Antibacterial Activity: 2-Phenylethanol (B73330) (2-PEtOH) and its derivatives have demonstrated bacteriostatic effects against bacteria such as E. coli. nih.gov Their activity is often correlated with their ability to bind to and disrupt the bacterial cell membrane. nih.gov Phenylacetic acid, a related compound, also shows antimicrobial properties. researchgate.net

Antifungal Activity: Trifluoromethyl-containing pyrazole (B372694) derivatives have been synthesized and shown to possess activity against a range of fungi, including Sclerotinia sclerotiorum and Rhizoctonia solani. researchgate.net Other studies have shown that 2-phenylethanol has inhibitory activity against fungi like Aspergillus flavus. researchgate.net The combination of these structural features in this compound makes it a strong candidate for antifungal screening against pathogens like Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Activity of Structurally Related Compounds

| Compound | Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-Phenylethanol (2-PEtOH) | Escherichia coli | MIC₅₀ | ~15 mM | nih.gov |

| Phenylacetic acid | Escherichia coli | MIC₅₀ | ~20 mM | nih.gov |

| Compound 7a (oxadiazole derivative) | Xanthomonas oryzae pv. oryzae | EC₅₀ | 15.0 µg/mL | researchgate.net |

| Compound 7b (oxadiazole derivative) | Xanthomonas oryzae pv. oryzae | EC₅₀ | 6.4 µg/mL | researchgate.net |

| Compound 6f (oxadiazole derivative) | Sclerotinia sclerotiorum | Inhibition Rate (at 100 µg/mL) | 82.5% | researchgate.net |

| Compound 6f (oxadiazole derivative) | Rhizoctonia solani | Inhibition Rate (at 100 µg/mL) | 80.3% | researchgate.net |

In Vivo Pharmacological Models

Following promising in vitro results, compounds are advanced to in vivo models, typically in animals, to assess their efficacy and behavior in a whole biological system. The selection of a model depends on the activities observed in vitro.

Infectious Disease Models: Based on potential antimicrobial activity, the compound could be tested in relevant infection models. For example, (trifluoromethyl)pyridine derivatives demonstrated significant in vivo efficacy in reducing chlamydial infection in a mouse model, with the lead compound halting the infection and preserving tissue integrity. nih.gov

Cardiovascular and Thrombosis Models: If a compound shows activity at receptors involved in cardiovascular function, such as the P2Y1 receptor, it would be evaluated in corresponding disease models. A P2Y1 antagonist containing a trifluoromethoxy-phenyl group was validated in a rat model of middle cerebral artery occlusion (ischemic stroke) and a mouse model of acute myocardial infarction, where it demonstrated significant anti-ischemic efficacy. acs.org

Oncology Xenograft Models: For compounds showing anticancer potential through cell proliferation inhibition and apoptosis induction, the standard next step is a xenograft model. In these models, human cancer cells are implanted into immunocompromised mice. The ability of the test compound to inhibit tumor growth is then measured. Such models are crucial for evaluating the therapeutic potential of pathway inhibitors, including those targeting the Raf/Mek/Erk cascade.

Efficacy Assessment in Preclinical Disease Models

The therapeutic potential of compounds related to this compound has been explored across several key areas:

Anti-inflammatory: Derivatives of similar phenylpropanoic acids have been synthesized and evaluated for their anti-inflammatory activity. For instance, research into 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid derivatives, which share a core phenyl structure, has shown promising anti-inflammatory effects with reduced gastric ulcerogenic activity compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The evaluation of selective COX-2 inhibitors, such as certain furanone derivatives, in preclinical species has also demonstrated significant anti-inflammatory efficacy in models like carrageenan-induced paw edema and adjuvant-induced arthritis. nih.gov These studies highlight the potential for structurally related compounds to exhibit potent anti-inflammatory properties.

Neuroprotective: The neuroprotective effects of phenylethanol derivatives are a significant area of investigation. Studies on related compounds, such as 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, have demonstrated protection against neurotoxicity by inhibiting intracellular reactive oxygen species (ROS) and nitric oxide (NO) production. nih.gov Ethanol (B145695) itself has been shown to induce neurodegeneration, and research into protective factors like Mesencephalic Astrocyte-derived Neurotrophic Factor (MANF) has revealed mechanisms for ameliorating ethanol-induced endoplasmic reticulum (ER) stress. uky.edu Furthermore, the neuroprotective effects of various phytochemicals, which can include phenylethanol structures, are often attributed to their ability to activate signaling pathways like PI3K/Akt and ERK, and transcription factors such as CREB, which are crucial for neuronal survival and plasticity. mdpi.com The antioxidant properties of related compounds are also considered a key factor in their neuroprotective capacity. nih.govmdpi.com

Antidepressant and Antianxiety: The potential antidepressant and antianxiety effects of phenylethanol derivatives have been investigated using various behavioral models. 2-phenylethanol (2-PE), a primary component of rose oil, has shown antidepressant-like effects in mice, as evidenced by reduced immobility time in the tail-suspension test. nih.gov Studies on other derivatives have also indicated anxiolytic and antidepressant-like activities. mdpi.comresearchgate.net The evaluation of plant extracts containing phenolic and flavonoid compounds, which can include phenylethanol moieties, has demonstrated antidepressant and anxiolytic potential, possibly through antioxidant and anti-inflammatory mechanisms, as well as modulation of monoaminergic systems. rjpharmacognosy.ir

Behavioral and Pharmacodynamic Studies

To probe the neuropsychological effects of these compounds, specific behavioral tests are employed:

Forced Swim Test (FST): This widely used model assesses behavioral despair, a core symptom of depression. service.gov.uk In the FST, a reduction in immobility time is interpreted as an antidepressant-like effect. Studies have shown that ethanol can decrease immobility time in mice, suggesting an antidepressant-like action. nih.govresearchgate.net Similarly, 2-phenylethanol inhalation has been found to decrease immobility time in the tail suspension test, a related model of behavioral despair. nih.gov The FST is a common tool for screening novel compounds for potential antidepressant activity. mdpi.comfrontiersin.org

Operant Self-Administration: While not explicitly detailed in the provided context for this compound, operant self-administration studies are crucial for understanding the rewarding and reinforcing properties of a substance, which is particularly relevant for compounds with potential central nervous system effects. These studies help to assess the abuse liability of a drug. Research on alcohol has extensively used self-administration paradigms to investigate the mechanisms of addiction. nih.gov

Mechanisms of Action Elucidation

Understanding how these compounds exert their effects at a molecular level is critical for drug development.

Molecular Target Identification and Validation for this compound Derivatives

While direct molecular targets for this compound are not extensively documented in the provided search results, research on related structures provides valuable insights:

The anti-inflammatory effects of similar compounds often involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov

The neuroprotective actions of related phenylethanols and other phytochemicals are linked to the modulation of various signaling pathways and transcription factors, including the activation of neurotrophic factor receptors. nih.govmdpi.com

The antidepressant and anxiolytic effects may be mediated through interactions with neurotransmitter systems, such as the serotonergic system. mdpi.com For example, some anxiolytic-like effects of related heterocyclic compounds are abolished by 5-HT2A receptor antagonists. mdpi.com

The bacteriostatic activity of 2-phenylethanol derivatives has been correlated with their ability to bind to and disrupt the structure of bacterial cell membranes. nih.gov

Downstream Signaling Pathway Analysis and Biomarker Identification

The biological effects of this compound derivatives are likely mediated by complex intracellular signaling cascades:

Neuroprotection: In the context of neuroprotection, key downstream signaling pathways include the PI3K/Akt and ERK/CREB pathways. mdpi.commdpi.com Activation of these pathways can promote cell survival and plasticity. For instance, the neuroprotective effects of Sparassis crispa ethanol extract are mediated through the AKT/NRF2 and ERK/CREB pathways. mdpi.com

Antidepressant Effects: The antidepressant-like effect of ethanol has been linked to the inhibition of the NMDA/nitric oxide/cGMP signaling pathway. nih.gov The paradoxical antidepressant effects of alcohol in some contexts are also associated with the regulation of acid sphingomyelinase and sphingolipid homeostasis. nih.gov

Biomarker Identification: Research into related compounds suggests potential biomarkers for assessing therapeutic efficacy. For example, in the context of neuroinflammation, levels of pro-inflammatory cytokines and reactive oxygen species could serve as biomarkers. In depression models, changes in the expression and activity of molecules within the identified signaling pathways (e.g., CREB, BDNF) could be valuable biomarkers.

Computational Approaches in Chemical Biology and Drug Discovery

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the binding site of a protein target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding energy.

Preparation of the protein structure: Obtaining a high-resolution 3D structure of the target protein, often from crystallographic data.

Preparation of the ligand: Generating a 3D conformation of 2-(4-(Trifluoromethoxy)phenyl)ethanol.

Docking simulation: Using software to place the ligand into the protein's binding site in various orientations and conformations.

Scoring and analysis: The different poses are then scored, and the top-ranking poses are analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

A study on 5-trifluoromethoxy-2-indolinones as cholinesterase dual inhibitors provides insight into the types of interactions the trifluoromethoxy-phenyl moiety can form. nih.gov In this research, molecular docking was used to analyze the binding interactions of these compounds with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing key binding modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Phenylethanols

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govdovepress.com These models are built by finding a statistical relationship between a set of molecular descriptors (physicochemical properties) and the observed activity. dovepress.com

A study on the bacteriostatic activity of 2-phenylethanol (B73330) derivatives demonstrated a strong correlation between the lipophilicity (logP) of the compounds and their minimum inhibitory concentration (MIC50). nih.gov This suggests that the ability of these compounds to partition into the bacterial membrane is a key determinant of their activity. nih.gov The trifluoromethoxy group in this compound would significantly influence its lipophilicity and other electronic properties, thereby affecting its biological activity.

A hypothetical QSAR study for a series of fluorinated phenylethanols, including this compound, would involve the following steps:

Data set collection: Synthesizing a series of related compounds and measuring their biological activity.

Descriptor calculation: Calculating various molecular descriptors for each compound, such as logP, molar refractivity, and electronic parameters.

Model development: Using statistical methods like multiple linear regression to build a QSAR equation.

Model validation: Testing the predictive power of the model using internal and external validation techniques. nih.gov

The following table illustrates the type of data that would be generated in a QSAR study of phenylethanol derivatives.

| Compound | logP | Molar Refractivity | Electronic Parameter (e.g., Hammett constant) | Biological Activity (e.g., IC50 in µM) |

| 2-Phenylethanol | 1.36 | 45.49 | 0.00 | 15000 |

| 2-(4-Fluorophenyl)ethanol | 1.45 | 45.33 | 0.06 | - |

| 2-(4-Chlorophenyl)ethanol | 2.04 | 50.32 | 0.23 | - |

| This compound | 2.89 (Predicted) | 50.17 (Predicted) | 0.35 (Estimated) | Unknown |

Note: The values for this compound are predicted or estimated for illustrative purposes.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore modeling can be used to identify new compounds that have the same essential features and are therefore likely to bind to the same target. nih.gov This model can then be used as a 3D query to search large chemical databases for potential hits, a process known as virtual screening. nih.gov

The generation of a pharmacophore model for this compound would involve identifying its key chemical features, such as:

Aromatic ring (hydrophobic feature)

Hydroxyl group (hydrogen bond donor and acceptor)

Trifluoromethoxy group (hydrophobic and electron-withdrawing feature)

These features would be arranged in a specific 3D geometry based on the molecule's conformation. This pharmacophore model could then be used to screen virtual libraries of compounds to find other molecules with a similar arrangement of features. bohrium.comnih.gov

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological membrane. nih.gov

For this compound, MD simulations could be used to:

Explore its conformational landscape: Identify the most stable conformations of the molecule in different environments.

Study its behavior in solution: Analyze how it interacts with water or other solvents.

Investigate its interaction with lipid bilayers: Understand how it partitions into and affects the properties of cell membranes.

A study on the conformational structures of 2-phenylethanol revealed the existence of two stable conformers, gauche and anti, which were identified through a combination of spectroscopy and ab initio calculations. acs.org MD simulations would allow for a dynamic view of the transitions between such conformations for this compound.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely used to calculate properties like molecular geometries, vibrational frequencies, and electronic properties. rsc.orgmdpi.com Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to study excited states and predict UV-Vis spectra. researchgate.netrsc.org

For this compound, DFT calculations could provide insights into:

Optimized molecular geometry: The most stable 3D arrangement of its atoms.

Electronic properties: The distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.org

Spectroscopic properties: Prediction of its infrared and UV-Vis spectra.

The following table shows predicted electronic properties for this compound.

| Property | Predicted Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Dipole Moment | - |

| Polarizability | - |

Note: Specific DFT calculation results for this compound are not available in the searched literature; the table is for illustrative purposes.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. mdpi.comresearchgate.net

A comprehensive in silico ADMET profile for this compound would assess various properties, as illustrated in the table below. These predictions are typically generated by various QSAR models and other computational tools. researchgate.netmdpi.comrsc.org

| ADMET Property | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for oral bioavailability. |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | May be able to cross into the central nervous system. |

| Plasma Protein Binding | High | The extent of free drug available for therapeutic action may be limited. |

| Metabolism | ||

| CYP450 2D6 Inhibition | No | Low potential for drug-drug interactions involving this enzyme. |

| CYP450 3A4 Inhibition | No | Low potential for drug-drug interactions involving this enzyme. |

| Excretion | ||

| Total Clearance | - | - |

| Toxicity | ||

| hERG Inhibition | Low Risk | Reduced likelihood of cardiac toxicity. |

| Ames Mutagenicity | No | Unlikely to be mutagenic. |

| Hepatotoxicity | Low Risk | Reduced likelihood of liver damage. |

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Degradation Product Analysis

Chromatographic methods are indispensable for separating 2-(4-(trifluoromethoxy)phenyl)ethanol from reaction precursors, byproducts, and potential degradation products, thereby enabling accurate purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For compounds like this compound, a reversed-phase setup is common, typically employing a C8 or C18 column.

The mobile phase often consists of a gradient mixture of an aqueous component (like water with a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The analyte's retention time, the time it takes to travel through the column, is a key identifier. Purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area (e.g., >98%) indicates a high degree of purity. sigmaaldrich.com The development of an HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength (often in the UV region, for instance, at 240 nm) to achieve optimal separation and sensitivity. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Reaction Monitoring and Product Quantification

Gas Chromatography (GC) is a powerful technique for monitoring the progress of reactions that synthesize this compound and for quantifying the product. In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. Due to its volatility, this compound is well-suited for GC analysis. sigmaaldrich.com

During a synthesis, small aliquots of the reaction mixture can be withdrawn at different time points, derivatized if necessary, and analyzed by GC. This allows chemists to track the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time. For quantification, an internal standard—a compound with a known concentration added to the sample—is often used. By comparing the peak area of this compound to that of the internal standard, its concentration in the mixture can be accurately determined. GC can also be coupled with a mass spectrometer (GC-MS) for definitive identification of the reaction components. rsc.org

Table 2: Typical GC Conditions for Reaction Monitoring

| Parameter | Condition |

| Column | Capillary, e.g., DB-5ms |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., 50 °C to 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for analysis. nih.gov This technique is particularly valuable for identifying metabolites of this compound in biological matrices and for confirming its purity with a high degree of confidence. rsc.orgresearchgate.net

In LC-MS analysis, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). uni.lu This provides the molecular weight of the compound, which for this compound is 206.16 g/mol . sigmaaldrich.com High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. rsc.org Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern serves as a "fingerprint" for structural elucidation and confirmation of identity. nih.gov

Table 3: Predicted LC-MS Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 207.06275 | 138.9 |

| [M+Na]⁺ | 229.04469 | 147.4 |

| [M-H]⁻ | 205.04819 | 137.5 |

| Data sourced from computational predictions. uni.lu |

Spectroscopic Elucidation in Synthetic Characterization

Spectroscopic techniques are crucial for the structural elucidation of newly synthesized this compound, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are employed to confirm the synthesis of this compound.

¹H NMR: This technique provides information about the number and types of hydrogen atoms in the molecule and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the ethyl group, and the hydroxyl (-OH) proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons will appear in the downfield region, while the aliphatic protons will be more upfield. Spin-spin coupling between adjacent non-equivalent protons will cause the signals to split into characteristic patterns (e.g., triplets, quartets), revealing which protons are neighbors. The integration of the peak areas corresponds to the ratio of the protons in each unique environment.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring, the ethyl group, and the trifluoromethoxy group will appear in characteristic regions of the spectrum, confirming the presence of these structural motifs.

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 7.5 |

| ¹H | Methylene (-CH₂-O) | ~3.8 |

| ¹H | Methylene (Ar-CH₂-) | ~2.8 |

| ¹H | Hydroxyl (-OH) | Variable, often broad |

| ¹³C | Aromatic (C-O) | ~148 |

| ¹³C | Aromatic (C-H) | 115 - 130 |

| ¹³C | Trifluoromethoxy (-OCF₃) | ~121 (quartet) |

| ¹³C | Methylene (-CH₂-O) | ~62 |

| ¹³C | Methylene (Ar-CH₂-) | ~39 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the percentage of light transmitted against the wavenumber of the radiation.

For this compound, the IR spectrum will show characteristic absorption bands that confirm its structure. A broad, strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. libretexts.org The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The strong C-O stretching vibration of the alcohol will be observed in the 1000-1260 cm⁻¹ range. vscht.cz Finally, the trifluoromethoxy group will exhibit strong C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ region.

Table 5: Key IR Absorption Frequencies

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch, H-bonded | 3200-3600 | Strong, Broad |

| Aromatic (C-H) | Stretch | >3000 | Medium |

| Alkane (C-H) | Stretch | <3000 | Medium |

| Aromatic (C=C) | Stretch | 1400-1600 | Medium to Weak |

| Alcohol (C-O) | Stretch | 1000-1260 | Strong |

| Trifluoromethoxy (C-F) | Stretch | 1100-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, researchers can confirm the compound's identity and gain insights into its chemical bonds.

The molecular formula of this compound is C9H9F3O2, with a calculated monoisotopic mass of 206.05547 Da. uni.lu In mass spectrometry, the compound can be observed as various adducts, depending on the ionization technique employed. For instance, the protonated molecule ([M+H]+) is predicted to have an m/z of 207.06275, while the sodium adduct ([M+Na]+) would appear at an m/z of 229.04469. uni.lu These adducts are fundamental in confirming the molecular weight of the compound.

Fragmentation analysis provides further structural information. For alcohols like this compound, common fragmentation pathways include the cleavage of the carbon-carbon bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.orgdocbrown.info A characteristic fragmentation pattern for this molecule would involve the loss of the ethyl alcohol side chain or specific cleavages around the trifluoromethoxy-substituted phenyl ring. For example, a key fragment could result from the cleavage of the C-C bond between the aromatic ring and the ethyl alcohol group. Another expected fragmentation is the loss of a water molecule (H₂O) from the protonated molecular ion, which is a common characteristic for alcohols. libretexts.org

The predicted m/z values for various ionic species of this compound are detailed in the table below.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.06275 |

| [M+Na]⁺ | 229.04469 |

| [M-H]⁻ | 205.04819 |

| [M+NH₄]⁺ | 224.08929 |

| [M+K]⁺ | 245.01863 |

| [M+H-H₂O]⁺ | 189.05273 |

| [M]⁺ | 206.05492 |

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

For a chiral molecule like this compound, X-ray crystallography is the definitive method for determining its absolute stereochemistry, provided that a suitable single crystal can be obtained. However, many phenylethanol derivatives are liquids or oils at room temperature, which makes crystallization challenging. researchgate.net In such cases, researchers may employ cocrystallization techniques, where the liquid compound is crystallized along with a host molecule, to facilitate the formation of a crystal suitable for X-ray diffraction analysis. researchgate.net

While a specific crystal structure for this compound is not publicly documented, analysis of related phenylethanol derivatives provides insight into the type of data that would be obtained. For instance, the X-ray structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol revealed that it crystallizes in the monoclinic system with the space group P21/n. benthamopen.com Such an analysis for this compound would provide precise data on its molecular geometry, including the orientation of the trifluoromethoxy group relative to the ethanol (B145695) side chain and the conformation of the ethyl alcohol group. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. benthamopen.com

The table below illustrates the kind of crystallographic data that would be determined from an X-ray analysis, based on a related compound.

| Crystallographic Parameter | Example Data (from a related phenylethanol derivative benthamopen.com) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.3664 |

| b (Å) | 8.343 |

| c (Å) | 25.056 |

| β (°) | 93.837 |

| Volume (ų) | 1119.5 |

| Z (Molecules per unit cell) | 4 |

Pharmacokinetics and Metabolic Stability Studies

In Vitro Metabolic Stability Assessment (e.g., Human Liver Microsomes, Hepatocytes)

The in vitro metabolic stability of a compound is a critical parameter evaluated early in drug discovery to predict its in vivo hepatic clearance. mdpi.comsygnaturediscovery.com This assessment is typically conducted using liver subcellular fractions, such as human liver microsomes, or intact cells, like cryopreserved hepatocytes. bioivt.comspringernature.comevotec.com Microsomal assays primarily evaluate Phase I metabolism, which is largely mediated by cytochrome P450 enzymes, while hepatocytes encompass both Phase I and Phase II metabolic pathways. bioivt.comevotec.com The process involves incubating the test compound with these biological matrices and monitoring its disappearance over time to calculate key parameters like half-life (t½) and intrinsic clearance (Clint). mercell.combioduro.comresearchgate.net However, no specific studies detailing the in vitro metabolic stability of 2-(4-(trifluoromethoxy)phenyl)ethanol in human liver microsomes or hepatocytes were identified.

Bioactivation Potential and Reactive Metabolite Trapping

The formation of chemically reactive metabolites is a significant safety concern in drug development, as these species can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions. evotec.com Screening for bioactivation potential is often performed by incubating the compound in liver microsomes in the presence of trapping agents, such as glutathione (GSH). eurofinsdiscovery.comnih.gov The formation of GSH adducts, detectable by mass spectrometry, indicates the generation of electrophilic reactive intermediates. evotec.com A review of the literature did not yield any studies that have investigated the bioactivation potential of this compound or attempted to trap potential reactive metabolites.

Prodrug Design and Optimization for Enhanced Pharmacokinetic Profile

Prodrug design is a strategic approach used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. nih.govnih.gov This involves chemically modifying the active compound to create an inactive derivative that, upon administration, is converted back to the parent drug through enzymatic or chemical processes in the body. This strategy can be employed to enhance solubility, improve permeability, increase metabolic stability, or achieve targeted drug delivery. mdpi.com There is no information available in the reviewed literature regarding any prodrug strategies that have been designed or optimized for this compound to enhance its pharmacokinetic profile.

Plasma Half-Life, Clearance, and Tissue Distribution in Preclinical Models

Preclinical pharmacokinetic studies in animal models, such as rats and mice, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. mdpi.comscience.govnih.gov These studies determine crucial parameters like plasma half-life, clearance rate, volume of distribution, and the extent of tissue distribution. nih.govresearchgate.net Such data are vital for predicting human pharmacokinetics and for designing first-in-human clinical trials. nih.gov The search for preclinical pharmacokinetic data for this compound, including its plasma half-life, clearance, and tissue distribution in any animal model, did not yield any specific results.

Toxicological and Ecotoxicological Investigations

In Vitro Cytotoxicity and Genotoxicity Studies

In vitro studies are crucial for the initial screening of a chemical's potential to cause cellular damage (cytotoxicity) or genetic damage (genotoxicity). These tests are performed on isolated cells or microorganisms and provide valuable information on the mechanisms of toxicity.

Chromosome aberration tests are designed to identify substances that can cause structural damage to chromosomes. criver.com These assays are typically conducted using mammalian cell lines, such as Chinese hamster ovary (CHO) cells, or human peripheral blood lymphocytes. criver.comresearchgate.net The cells are exposed to the test compound, with and without metabolic activation (S9 mix), and then examined for chromosomal abnormalities like breaks, gaps, and rearrangements. criver.comepa.govnih.gov A statistically significant, dose-dependent increase in aberrant cells indicates a clastogenic potential. criver.com

There are currently no publicly available studies that have specifically evaluated 2-(4-(Trifluoromethoxy)phenyl)ethanol in a chromosome aberration test.

The micronucleus test is a widely used method for assessing genotoxicity. wikipedia.orgnih.gov It detects chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, forming small, separate nuclei known as micronuclei. wikipedia.orgcriver.com This assay can be performed both in vitro on cultured cells and in vivo in organisms like mice. wikipedia.orgcriver.com An increase in the frequency of micronucleated cells in a treated group compared to a control group suggests that the substance is either clastogenic (causing chromosome breaks) or aneugenic (interfering with chromosome segregation). criver.comcriver.com

No specific data from micronucleus assays conducted on this compound have been found in the scientific literature.